N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride
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Overview
Description
“N-(2-Aminoethyl)acetamide” is a laboratory chemical . It’s used in research and not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
A compound named “N-(2-aminoethyl)-3-aminopropyltrimethoxysilane” has been synthesized by introducing an azomethine group through a condensation reaction with different compounds containing a carbonyl group .
Chemical Reactions Analysis
“N-(2-aminoethyl)-3-aminopropyltrimethoxysilane” has been used to synthesize Schiff base modified silanes . These silanes were then reacted with triethanolamine to produce silatranes .
Physical and Chemical Properties Analysis
“N-(2-Aminoethyl)acetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Scientific Research Applications
Novel Sulfonated Thin-Film Composite Membranes
In the development of water treatment technologies, sulfonated aromatic diamine monomers have been synthesized and used to prepare thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities due to enhanced surface hydrophilicity, facilitated by the presence of sulfonated monomers (Liu et al., 2012).
Synthesis of Heterocyclic Sulfonamides
The chemical reactivity of sulfonamides has been harnessed in the synthesis of heterocyclic compounds. For example, one-pot synthesis techniques have been developed to create N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing the versatility of sulfonamides in producing complex organic structures (Rozentsveig et al., 2013).
Catalytic Reactions Involving Aryl Halides and Sulfur Dioxide
Aminosulfonylation reactions catalyzed by palladium and copper have demonstrated the potential of sulfonamides in organic synthesis. These reactions involve aryl halides, sulfur dioxide, and hydrazines or triethoxysilanes, leading to the efficient production of aryl N-aminosulfonamides. Such processes underline the role of sulfonamides in facilitating novel bond-forming reactions under mild conditions (Ye & Wu, 2012); (Wang, Xue, & Wang, 2014).
Development of Hydrophobic Agents
Research into hydrophobic agents has led to the synthesis of molecules consisting of N-[3-(triethoxysilyl)propyl]amide anchor parts, connecting units, and polyfluoroheptyloxy functional hydrophobic spacers. This exploration into the synthesis of multifunctional molecules emphasizes the adaptability of sulfonamides in creating materials with specific surface properties (Dyachenko, Nikitin, & Igumnov, 2018).
Advanced Organic Synthesis and Catalysis
Sulfonamides have been explored for their utility in organic synthesis and catalysis, with specific focus on the synthesis of bioactive compounds and the development of new catalytic methodologies. The synthesis of saturated heterocyclic aminosulfonyl fluorides as stable intermediates for the production of sulfonamides is one such application, showcasing the potential for creating compounds of pharmaceutical interest (Zhersh et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2-aminoethyl)-1,1-difluoromethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8F2N2O2S.ClH/c4-3(5)10(8,9)7-2-1-6;/h3,7H,1-2,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSWRPQRMZVTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNS(=O)(=O)C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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